N-[1-(4-chlorophenyl)-4-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide
Description
N-[1-(4-chlorophenyl)-4-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a 4-chlorophenyl group and a thiazole ring attached to a carboxamide group
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-4-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS/c1-9-6-19(11-4-2-10(15)3-5-11)18-13(9)17-14(20)12-7-21-8-16-12/h2-8H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJSYNMUXYORIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1NC(=O)C2=CSC=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-4-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-(4-chlorophenyl)-4-methylpyrazole.
Thiazole Ring Formation: The pyrazole derivative is then reacted with 2-bromoacetyl chloride to introduce the thiazole ring.
Carboxamide Formation: Finally, the thiazole derivative is treated with ammonia or an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-4-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines or alcohols depending on the reduction conditions.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[1-(4-chlorophenyl)-4-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.
Materials Science: It is investigated for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-4-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways can vary depending on the specific biological context but often involve binding to active sites or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)-4-methylpyrazol-3-yl]-1,3-thiazole-4-carboxylate
- N-[1-(4-chlorophenyl)-4-methylpyrazol-3-yl]-1,3-thiazole-4-sulfonamide
Uniqueness
N-[1-(4-chlorophenyl)-4-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and application development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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